molecular formula C25H28N2O3S B2441840 3-(benzo[d]thiazol-2-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one CAS No. 637747-62-7

3-(benzo[d]thiazol-2-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B2441840
CAS No.: 637747-62-7
M. Wt: 436.57
InChI Key: IDANMNHWJSGHEV-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-8-[[bis(2-methylpropyl)amino]methyl]-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-15(2)11-27(12-16(3)4)13-18-21(28)10-9-17-23(29)19(14-30-24(17)18)25-26-20-7-5-6-8-22(20)31-25/h5-10,14-16,28H,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDANMNHWJSGHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, followed by its coupling with a chromenone derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d]thiazol-2-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the chromenone core or the benzothiazole moiety, leading to different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or chromenone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroxychromenone or benzothiazoline derivatives.

Scientific Research Applications

3-(benzo[d]thiazol-2-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is studied for its unique structural properties and potential as a building block for more complex molecules.

    Biology: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Its potential therapeutic properties are explored, particularly in the context of anti-cancer and anti-inflammatory activities.

    Industry: The compound’s stability and reactivity make it useful in developing new materials and chemical sensors.

Mechanism of Action

The mechanism by which 3-(benzo[d]thiazol-2-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to apoptosis in cancer cells or reducing inflammation by modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(benzo[d]thiazol-2-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one apart is its combination of a benzothiazole and chromenone core, which imparts unique chemical and biological properties. This dual structure allows it to participate in a wider range of reactions and interact with diverse molecular targets, making it a versatile compound in scientific research.

Biological Activity

The compound 3-(benzo[d]thiazol-2-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one is a synthetic derivative of coumarin, which has garnered attention for its potential biological activities. Coumarin and its derivatives are known for a variety of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects. This article focuses on the biological activity of the specified compound, synthesizing information from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C26H30N2O3S
  • Molecular Weight : 454.60 g/mol
  • Functional Groups : Contains a benzo[d]thiazole moiety, a diisobutylamino group, and a hydroxycoumarin core.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:

  • Anti-bacterial : Some derivatives have shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 4 to 8 µg/mL in related studies .

Anticancer Properties

Coumarin derivatives have been studied for their anticancer potential. In vitro assays suggest that certain structural modifications enhance cytotoxicity against cancer cell lines:

  • Cytotoxicity : Compounds with similar structures demonstrated cytotoxic effects with IC50 values ranging from 5 to 15 µM against various cancer cell lines, indicating potential for further development .

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is crucial for therapeutic strategies against Alzheimer's disease:

  • AChE Inhibitory Activity : Some studies report that coumarin derivatives exhibit significant AChE inhibitory activity, with IC50 values as low as 2.7 µM for structurally related compounds. This suggests that the target compound may also possess similar properties .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step organic reactions that incorporate both thiazole and coumarin components. A notable synthesis pathway includes:

  • Formation of the Thiazole Ring : Starting from appropriate benzothiazole precursors.
  • Coupling with Hydroxycoumarin : Utilizing diisobutylamine to achieve the desired amine substitution.

Table of Biological Activities

Activity TypeTest Organism/Cell LineResult (IC50/MIC)Reference
AntibacterialStaphylococcus aureusMIC 4 µg/mL
CytotoxicityHeLa CellsIC50 5–15 µM
AChE InhibitionHuman AChEIC50 2.7 µM

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